Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate
Description
Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate is a fluorinated ester characterized by a linear heptanoate backbone with eight fluorine atoms substituted at positions 4–7 and a ketone group at position 2. The ester functional group (methyl ester) enhances its stability and volatility, while the electron-withdrawing fluorine substituents significantly influence its reactivity, lipophilicity, and thermal stability. This compound is primarily utilized in advanced organic synthesis, particularly in the development of fluorinated polymers, pharmaceuticals, and agrochemicals, where fluorinated moieties improve resistance to degradation and bioavailability .
Properties
IUPAC Name |
methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O3/c1-19-4(18)2-3(17)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGVTDNUULIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382156 | |
| Record name | Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89129-69-1 | |
| Record name | Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate (CAS 133291-73-3)
- Structure: Shorter carbon chain (pentanoate vs. heptanoate), with four fluorine atoms at positions 4–3.
- Properties : Lower molecular weight (216.13 g/mol vs. ~280 g/mol for the target compound) and reduced fluorine content (4 vs. 8 F atoms), leading to decreased lipophilicity (logP ~1.2 vs. ~3.5 estimated for the target compound).
- Applications : Used as a building block for less fluorinated polymers, where moderate hydrophobicity is sufficient .
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)
- Structure : Dual ketone groups (positions 2 and 4) and trifluoromethyl substitution at position 4.
- Thermal Stability : Lower thermal stability due to electron-deficient diketone system (decomposition at ~120°C vs. ~200°C for the target compound) .
Perfluorinated Alcohols and Acids
2,2,3,3,4,4,5,5-Octafluorooctanoyl Chloride (CAS 72623-70-2)
- Structure: Octafluorinated acyl chloride with a longer chain (octanoyl vs. heptanoate).
- Reactivity : Acyl chloride functionality renders it highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the methyl ester group in the target compound.
- Applications : Key intermediate for surfactants and coatings, leveraging its strong electron-withdrawing effects .
2,2,3,3,4,4,5,5-Octafluorovaleric Acid (CAS 376-72-7)
- Structure : Carboxylic acid analog with five carbons and eight fluorine atoms.
- Acidity : Enhanced acidity (pKa ~0.5) due to fluorine substitution, making it a strong acid compared to the neutral ester target compound.
- Solubility : Higher water solubility (logP ~1.8) compared to the target ester (logP ~3.5), limiting its use in hydrophobic applications .
Fluorinated Methacrylates
4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl Methacrylate
- Structure : Methacrylate backbone with hydroxyl and trifluoromethyl groups.
- Polymerization : Forms fluorinated polymers with high glass transition temperatures (Tg > 100°C) due to rigid fluorine-rich side chains.
- Biomedical Use : Preferred over simple esters like the target compound for creating biocompatible, anti-fouling surfaces .
Data Table: Key Properties of Methyl 4,4,5,5,6,6,7,7-octafluoro-3-oxoheptanoate and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | logP (Estimated) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | C₈H₈F₈O₃ | ~280 | 8 | ~3.5 | ~200 |
| Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate | C₇H₈F₄O₃ | 216.13 | 4 | ~1.2 | ~150 |
| 2,2,3,3,4,4,5,5-Octafluorooctanoyl Chloride | C₈ClF₈O | 298.53 | 8 | ~4.0 | ~180 |
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C₇H₇F₃O₄ | 212.12 | 3 | ~0.8 | ~120 |
Research Findings and Functional Insights
- Fluorine Substitution : Increasing fluorine content correlates with enhanced thermal stability and chemical inertness but reduces solubility in polar solvents .
- Ester vs. Acid/Carboxylate : Methyl esters (target compound) exhibit better hydrolytic stability compared to acyl chlorides or carboxylic acids, making them suitable for prolonged storage .
- Biological Activity : Fluorinated esters with ketone groups (e.g., target compound) show promise in prodrug design, as the ketone can be reduced in vivo to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
